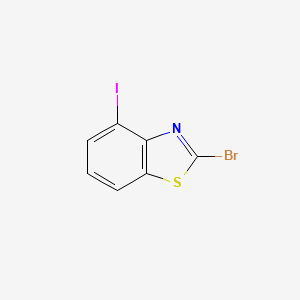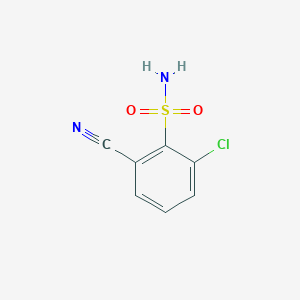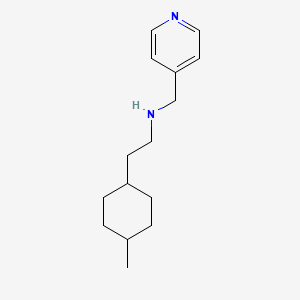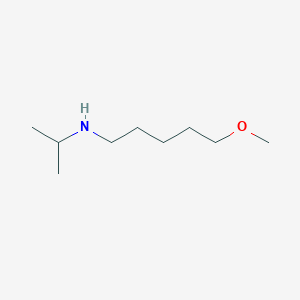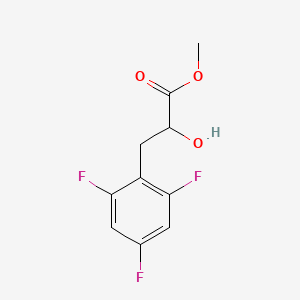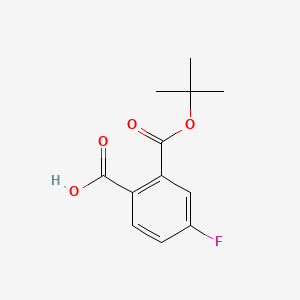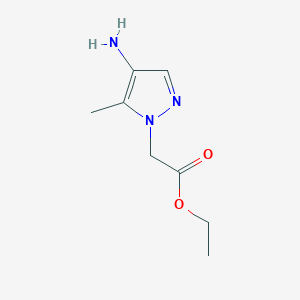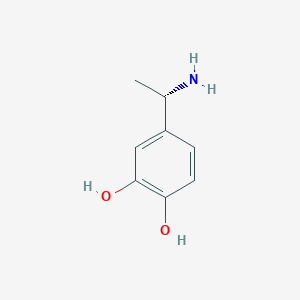
(S)-4-(1-Aminoethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-1-aminoethyl]benzene-1,2-diol is a chemical compound that belongs to the catecholamine family. It is structurally characterized by a benzene ring substituted with two hydroxyl groups and an aminoethyl group. This compound is known for its significant role in various biological processes and is commonly referred to as dopamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with the precursor, L-tyrosine.
Hydroxylation: L-tyrosine undergoes hydroxylation by the enzyme tyrosine hydroxylase to form L-DOPA.
Decarboxylation: L-DOPA is then decarboxylated by the enzyme DOPA decarboxylase to produce 4-[(1S)-1-aminoethyl]benzene-1,2-diol.
Industrial Production Methods
Industrial production of 4-[(1S)-1-aminoethyl]benzene-1,2-diol involves similar biochemical pathways but on a larger scale. The process is optimized for high yield and purity, often using recombinant DNA technology to enhance enzyme activity and stability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1S)-1-aminoethyl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxyphenethylamine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine and nitric acid
Major Products
Oxidation: Produces quinones.
Reduction: Produces dihydroxyphenethylamine derivatives.
Substitution: Produces various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(1S)-1-aminoethyl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other catecholamines.
Biology: Studied for its role as a neurotransmitter in the central nervous system.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mecanismo De Acción
4-[(1S)-1-aminoethyl]benzene-1,2-diol exerts its effects primarily through its action as a neurotransmitter. It binds to dopamine receptors in the brain, influencing various neural pathways involved in reward, motivation, and motor control. The compound’s action is terminated by reuptake into presynaptic neurons or enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .
Comparación Con Compuestos Similares
Similar Compounds
Norepinephrine: Similar structure but with an additional hydroxyl group on the ethylamine side chain.
Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.
L-DOPA: Precursor to 4-[(1S)-1-aminoethyl]benzene-1,2-diol with a carboxyl group on the ethylamine side chain
Uniqueness
4-[(1S)-1-aminoethyl]benzene-1,2-diol is unique due to its specific role as a neurotransmitter in the brain, influencing a wide range of physiological and psychological processes. Its ability to cross the blood-brain barrier and its involvement in critical neural pathways distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m0/s1 |
Clave InChI |
HLADORYGYPYJHO-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)O)O)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


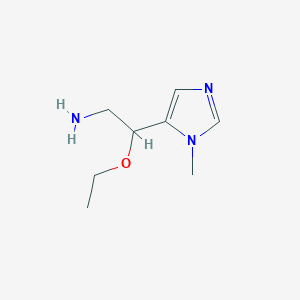
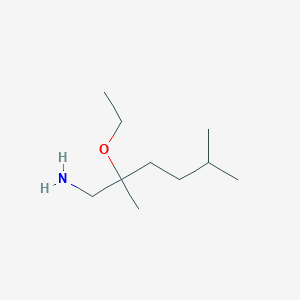

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)


